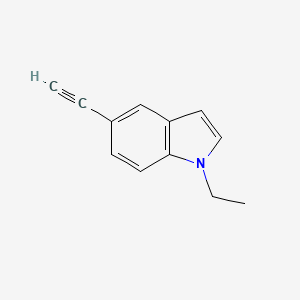

1-Ethyl-5-ethynyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-ethynylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-10-5-6-12-11(9-10)7-8-13(12)4-2/h1,5-9H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHBITDVJJPILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 5 Ethynyl 1h Indole and Analogous Derivatives

Transition Metal-Catalyzed Coupling Reactions for Ethynyl (B1212043) Group Introduction

The introduction of an ethynyl moiety at the C5 position of the 1-ethyl-1H-indole core is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods typically involve the coupling of a 5-halo-1-ethyl-1H-indole with a suitable terminal alkyne.

Palladium-Catalyzed Sonogashira Coupling Strategies

The Sonogashira coupling is a powerful and widely employed method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. In the context of 1-Ethyl-5-ethynyl-1H-indole synthesis, a 1-ethyl-5-halo-1H-indole (where the halogen is typically iodine or bromine) is coupled with a terminal alkyne.

A specific example of a Sonogashira-type reaction involves the synthesis of 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole. nih.gov In this procedure, 1-ethyl-3-iodo-2-phenyl-1H-indole is reacted with trimethylsilylacetylene (B32187) in the presence of a Pd(PPh₃)₂Cl₂ catalyst and a CuI co-catalyst in diisopropylamine. nih.gov This example, while at the C3 position, demonstrates the applicability of the Sonogashira reaction to the N-ethylated indole (B1671886) scaffold. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be readily removed under mild basic conditions to yield the free ethynyl group.

The Sonogashira reaction's scope has been explored with various substituted haloindoles and terminal alkynes, demonstrating its versatility. Key to the success of this reaction is the appropriate choice of palladium catalyst, copper co-catalyst, base, and solvent.

| Indole Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1-Ethyl-3-iodo-2-phenyl-1H-indole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | Diisopropylamine | 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole | Not specified |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | Pd(II) / CuI | Not specified | Not specified | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 69-90 |

| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 2-(Phenylethynyl)aniline | Moderate to excellent |

Copper-Mediated Cyclization and Annulation Protocols

Copper-catalyzed reactions are instrumental in the synthesis of the indole core itself, often through cyclization or annulation strategies. These methods can provide access to indole precursors that can be further functionalized to introduce the ethynyl group. For instance, copper-catalyzed tandem reactions of substituted anilines and alkynes can lead to the formation of the indole ring system.

A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling process allows for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. chemrxiv.org While not directly introducing an ethynyl group, this methodology provides a pathway to construct the indole scaffold which could then be subjected to a subsequent alkynylation reaction.

Furthermore, copper(II)-catalyzed cyclization of N-(2-alkynylphenyl)imines has been developed to synthesize substituted N-vinylindoles. rsc.org This highlights the utility of copper in mediating intramolecular cyclizations involving alkyne moieties to form indole-related structures.

Suzuki-Miyaura Cross-Coupling in Indole Alkynylation

While the Sonogashira reaction is the most direct method for alkynylation, the Suzuki-Miyaura cross-coupling offers an alternative pathway. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 5-ethynylindoles, this would entail the coupling of a 5-halo-1-ethyl-1H-indole with an alkynylboron reagent, such as a potassium alkynyltrifluoroborate.

The Suzuki-Miyaura reaction has been successfully applied to a wide range of aryl and heteroaryl halides, including indole derivatives. nih.gov The use of air- and moisture-stable potassium alkynyltrifluoroborates offers practical advantages over more sensitive alkynylating agents. The reaction conditions generally involve a palladium catalyst, such as PdCl₂(dppf), and a base like cesium carbonate in a suitable solvent system.

| Aryl/Heteroaryl Halide | Boron Reagent | Catalyst | Base | Solvent | Product |

| 4-Bromoanisole | Potassium benzyloxyethyltrifluoroborate | PdCl₂AᵗaPhos₂ | Cs₂CO₃ | Toluene/H₂O | 4-(Benzyloxyethyl)anisole |

| 3-Bromopyridine | Potassium alkoxyethyltrifluoroborate | Not specified | Not specified | Not specified | 3-(Alkoxyethyl)pyridine |

| Indole-based electrophiles | Potassium alkoxyethyltrifluoroborate | Not specified | Not specified | Not specified | Coupled product |

Direct C-H Functionalization and Activation Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. In the context of indole chemistry, this approach allows for the direct introduction of substituents onto the indole nucleus.

Regioselective Alkynylation via C-H Activation

The direct alkynylation of indoles via C-H activation is a highly desirable transformation. Palladium-catalyzed methods have been developed for the regioselective C-H alkynylation of indoles with haloalkynes. rsc.orgnih.gov While many of these methods favor functionalization at the C2, C3, or C7 positions due to the inherent reactivity of the indole ring and the directing effects of certain protecting groups, achieving regioselectivity at the C5 position remains a challenge.

Research into directing groups that can steer the metallation and subsequent functionalization to the C5 position of the indole ring is an active area of investigation. The development of such a strategy would provide a more direct and efficient route to 5-ethynylindoles.

Gold(I)-Catalyzed C(sp³)-H Functionalizations Leading to Fused Indoles

Gold(I) catalysts have shown remarkable reactivity in mediating a variety of organic transformations, including the functionalization of C-H bonds. In the context of indole chemistry, gold(I) catalysis has been employed in the synthesis of fused indole polycycles through benzylic C(sp³)-H functionalization. chemrxiv.orgkyoto-u.ac.jpnih.govresearchgate.netresearchgate.net

These reactions often proceed via the formation of a gold-carbene intermediate, which can then undergo intramolecular C-H insertion or other cyclization pathways. Phenyl azides substituted with an (alkylphenyl)ethynyl group can undergo a gold-catalyzed cascade reaction to form indole-fused tetra- and pentacycles. chemrxiv.orgkyoto-u.ac.jpnih.govresearchgate.netresearchgate.net The chemoselectivity of these reactions can be influenced by the choice of counter-anion and the electronic properties of the substrate. chemrxiv.orgkyoto-u.ac.jpnih.govresearchgate.netresearchgate.net While this methodology leads to more complex fused systems rather than the simple 5-ethynylindole, it showcases the potential of gold catalysis in activating C-H bonds within indole-containing molecules to construct intricate architectures.

| Substrate | Catalyst | Product |

| Phenyl azide (B81097) with (alkylphenyl)ethynyl group | JohnPhosAu catalyst | Indole-fused tetra- and pentacycles |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization, particularly of 2-alkynylaniline derivatives, represents a powerful and direct approach for constructing the indole nucleus. mdpi.comorganic-chemistry.org These reactions are frequently catalyzed by transition metals like palladium, gold, or copper, which facilitate the formation of the crucial C-N bond to close the five-membered ring. mdpi.comorganic-chemistry.org

A common strategy involves the cyclization of a precursor such as an N-substituted-2-alkynylaniline. For the target molecule, this compound, a suitable precursor would be N-ethyl-2-alkynyl-4-ethynylaniline or a related structure where the ethynyl group is protected. Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely used to promote this transformation. mdpi.commdpi.com The reaction mechanism often involves the formation of a vinylpalladium species through aminopalladation of the carbon-carbon triple bond, followed by subsequent steps to yield the indole ring. mdpi.com

Cascade or domino reactions offer an elegant and atom-economical approach, combining multiple transformations in a single pot. rsc.org For instance, a Sonogashira cross-coupling reaction between an o-haloaniline and a terminal alkyne can be followed by an in-situ cyclization of the resulting 2-alkynylaniline intermediate. mdpi.commdpi.com This tandem process avoids the isolation of the intermediate, streamlining the synthesis. For example, an N-ethyl-2-iodoaniline could first be coupled with an appropriate alkyne, and then, under modified conditions or with the addition of a second catalyst, undergo cyclization to form the indole scaffold. mdpi.com

| Precursor Type | Catalyst/Reagent | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| N-acyl-2-alkynylanilines | PdCl₂(CH₃CN)₂ | Intramolecular addition of C-N bond to alkyne with acyl group migration | 3-Acyl-indoles | mdpi.com |

| 2-Ethynylaniline derivatives | Copper(II) | Cyclization in H₂O/MeOH medium | Substituted Indoles | organic-chemistry.org |

| o-Alkynyl-aniline | Pd(OAc)₂ | Cyclization in aqueous micellar medium (TPGS-750-M) | 2-Substituted Indoles | mdpi.com |

| 2-(1-Alkynyl)-N-alkylideneanilines | Palladium acetate/tri-n-butylphosphine | Intramolecular cyclization of alkynes and imines | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |

Larock Indole Synthesis for Ethynyl-Containing Precursors

The Larock indole synthesis, also known as Larock heteroannulation, is a versatile and highly regioselective palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is particularly powerful due to its tolerance of a wide range of functional groups on both reaction partners and its ability to proceed without a protecting group on the aniline (B41778) nitrogen. nih.gov

To apply this methodology for precursors containing an ethynyl group, one would react an appropriately substituted o-iodoaniline with an alkyne bearing the desired substituents. The reaction typically employs a Pd(II) catalyst like Pd(OAc)₂, a base such as potassium carbonate, and often a chloride salt like lithium chloride (LiCl) or a tetra-n-butylammonium chloride (n-Bu₄NCl) to facilitate the catalytic cycle. wikipedia.orgub.edu The general mechanism involves oxidative addition of the o-iodoaniline to a Pd(0) species, coordination and subsequent syn-insertion of the alkyne into the aryl-palladium bond, intramolecular displacement of the halide by the nitrogen atom, and finally, reductive elimination to form the indole product and regenerate the Pd(0) catalyst. ub.edu

A key feature of the Larock synthesis is its regioselectivity, which is generally governed by sterics. The bulkier substituent on the unsymmetrical alkyne preferentially directs itself to the C2 position of the resulting indole. ub.edunih.gov This predictability is crucial when designing a synthesis for a specific isomer. For the synthesis of a 5-ethynyl-1H-indole derivative, the ethynyl group would be present on the starting o-iodoaniline ring. The substituents at the 2- and 3-positions would then be determined by the choice of the alkyne partner.

| Component | Examples | Function/Role | Reference |

|---|---|---|---|

| Aniline Precursor | o-Iodoanilines, o-bromoanilines, N-methyl, N-acetyl, N-tosyl derivatives | Provides the benzene (B151609) ring and nitrogen atom of the indole | wikipedia.orgnih.govrsc.org |

| Alkyne Partner | Symmetrical and unsymmetrical internal alkynes | Forms the C2-C3 bond and introduces substituents at these positions | wikipedia.orgrsc.org |

| Catalyst | Pd(OAc)₂, Pd/C, NHC-Palladium complexes | Catalyzes the C-C and C-N bond-forming steps | mdpi.comub.edursc.org |

| Base | K₂CO₃, Na₂CO₃, KOAc | Neutralizes acid formed during the reaction | wikipedia.orgub.edu |

| Additive | LiCl, n-Bu₄NCl, PPh₃ | Can improve reaction rate and yield | wikipedia.orgub.edu |

Chemo- and Regioselective Synthesis of this compound Scaffolds

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound. Chemoselectivity involves the selective reaction of one functional group in the presence of others, while regioselectivity concerns the specific orientation of bond formation.

In the context of the Larock synthesis, regioselectivity is a significant advantage. As mentioned, the reaction of an o-iodoaniline with an unsymmetrical alkyne typically yields a single major regioisomer, with the larger alkyne substituent at the C2 position. ub.edunih.gov This selectivity can be exploited to install desired groups at the C2 and C3 positions. For instance, using an alkyne with one small substituent (e.g., methyl) and one larger substituent would predictably place the larger group at C2. To overcome regioselectivity issues when two similarly sized groups are on the alkyne, a strategy involving silyl-substituted alkynes can be employed. nih.gov The bulky silyl (B83357) group directs the annulation and can be subsequently removed, affording 3-substituted indoles. nih.gov

Chemoselectivity is addressed by the choice of reaction conditions and protecting group strategies. The ethynyl group itself is reactive and may need to be protected during certain synthetic steps to prevent unwanted side reactions. A common protecting group for terminal alkynes is the trimethylsilyl (TMS) group, which is stable under many reaction conditions but can be selectively removed later. The Larock reaction is known to tolerate a range of functional groups, which can minimize the need for extensive protection-deprotection sequences. nih.gov Furthermore, catalyst systems can be fine-tuned to favor specific reaction pathways. For example, the use of N-heterocyclic carbene (NHC)–palladium complexes has been shown to provide excellent yields and high regioselectivity in Larock syntheses with both o-iodo- and o-bromoanilines. rsc.org

The development of catalyst-controlled synthetic pathways allows for the creation of distinct functional indoles from the same set of starting materials, highlighting the importance of catalyst choice in achieving selectivity. rsc.org

| Selectivity Type | Strategy | Description | Example Application | Reference |

|---|---|---|---|---|

| Regioselectivity | Steric Control in Larock Synthesis | The bulkier substituent of an unsymmetrical alkyne is directed to the C2 position of the indole. | Reaction of o-iodoaniline with 1-phenyl-1-propyne (B1211112) yields 2-phenyl-3-methyl-indole. | ub.edunih.gov |

| Regioselectivity | Use of "Phantom" Directing Groups | A bulky, removable group (e.g., silyl) on the alkyne directs regiochemistry and is cleaved post-cyclization. | Silylated alkynes provide 2-silyl-3-substituted indoles, which are then desilylated. | nih.gov |

| Chemoselectivity | Functional Group Tolerance | Choosing robust reactions like the Larock synthesis that are compatible with various functional groups. | The Larock reaction proceeds in the presence of esters, ketones, and ethers. | nih.gov |

| Chemoselectivity | Catalyst Control | Different catalysts can promote distinct reaction pathways from the same substrate. | Palladium-catalyzed reactions can be tuned to yield different indole isomers or products. | rsc.org |

| Chemoselectivity | Protecting Groups | Temporarily masking a reactive functional group to prevent side reactions. | Using a trimethylsilyl (TMS) group to protect a terminal alkyne during intermediate steps. | researchgate.net |

Advanced Spectroscopic and Structural Analysis of 1 Ethyl 5 Ethynyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ethz.chuobasrah.edu.iq

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of 1-Ethyl-5-ethynyl-1H-indole. The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the indole (B1671886) ring, and the terminal alkyne. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons on the indole core (H-2, H-3, H-4, H-6, and H-7) would appear in the aromatic region, with multiplicities defined by their coupling to adjacent protons. rsc.orgmagritek.com The ethynyl (B1212043) proton is anticipated to be a sharp singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. magritek.com The carbons of the ethyl group would appear in the aliphatic region, while the eight carbons of the bicyclic indole core and the two carbons of the ethynyl group would resonate in the aromatic and alkyne regions, respectively. rsc.org

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~7.70 | d | J ≈ 8.5 |

| H-4 | ~7.85 | s | - |

| H-6 | ~7.30 | dd | J ≈ 8.5, 1.5 |

| H-2 | ~7.15 | d | J ≈ 3.1 |

| H-3 | ~6.55 | d | J ≈ 3.1 |

| N-CH₂ | ~4.15 | q | J ≈ 7.3 |

| Ethynyl-H | ~3.10 | s | - |

| N-CH₂-CH₃ | ~1.45 | t | J ≈ 7.3 |

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7a | ~136.0 |

| C-3a | ~129.0 |

| C-2 | ~127.5 |

| C-4 | ~125.0 |

| C-6 | ~123.0 |

| C-7 | ~110.0 |

| C-5 | ~112.0 |

| C-3 | ~101.5 |

| Ethynyl C-α | ~84.0 |

| Ethynyl C-β | ~76.0 |

| N-CH₂ | ~41.0 |

| N-CH₂-CH₃ | ~15.5 |

To confirm these assignments and fully elucidate the structure, two-dimensional (2D) NMR experiments are indispensable. ethz.chmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the N-CH₂ and N-CH₂-CH₃ protons, between H-2 and H-3, and between H-6 and H-7 on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons, allowing for unambiguous assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. For instance, correlations from the N-CH₂ protons to C-2 and C-7a would confirm the position of the ethyl group, while correlations from the ethynyl proton to C-5 and C-6 would verify the location of the alkyne substituent.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com Although a specific crystal structure for this compound has not been reported, its solid-state architecture can be predicted based on known structures of similar indole derivatives. mdpi.commdpi.com

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 105 |

| Z (Molecules per unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. core.ac.uk The indole chromophore typically displays two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.gov The ¹Lₑ band, appearing at a shorter wavelength (around 260-270 nm), is generally more intense than the ¹Lₐ band, which is found at a longer wavelength (around 280-290 nm) and often shows fine vibronic structure. nih.govacs.org

The substitution on the indole ring significantly influences the energy of these electronic transitions. nih.gov Both the N-alkylation (ethyl group) and the introduction of an ethynyl group at the C-5 position are expected to cause a bathochromic (red) shift in the absorption maxima. capes.gov.br The ethynyl group, in particular, extends the π-conjugated system of the molecule, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. acs.org The resulting spectrum would be a composite of these effects, with shifted ¹Lₐ and ¹Lₑ bands characteristic of the substituted chromophore.

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| ¹Lₐ | ~295 - 305 | ~5,000 - 7,000 |

| ¹Lₑ | ~275 - 285 | ~8,000 - 12,000 |

Computational and Theoretical Investigations of 1 Ethyl 5 Ethynyl 1h Indole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 1-Ethyl-5-ethynyl-1H-indole would focus on determining its ground-state electronic structure, providing insights into its stability and chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be distributed primarily across the electron-rich indole (B1671886) ring and the ethynyl (B1212043) group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would represent the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Value | Indicates electron-donating capability; localized on the indole and ethynyl moieties. |

| LUMO | Value | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Value | Correlates with chemical reactivity and electronic transition energy. |

Note: The values in this table are placeholders and would be determined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.govdntb.gov.ua It illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the indole ring and the π-system of the ethynyl group, highlighting these as centers for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. This visualization is invaluable for predicting how the molecule will interact with other polar molecules, receptors, or reagents. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excitation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. springernature.com It is the primary method for computationally predicting UV-Visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, these calculations would reveal how the ethyl and ethynyl substituents on the indole core influence its photophysical properties, such as the color and intensity of its light absorption.

Table 2: Illustrative TD-DFT Excitation Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

Note: This table represents the type of data generated from TD-DFT calculations.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying reactions such as electrophilic substitution on the indole ring or addition reactions across the ethynyl triple bond. By calculating the geometries and energies of reactants, transition states, and products, chemists can determine reaction barriers (activation energies) and thermodynamic stabilities. This information helps to predict the most likely reaction pathways, understand reaction kinetics, and rationalize the formation of specific products.

Quantum Chemical Calculations for Conformational Analysis

While the indole ring itself is rigid, the 1-ethyl substituent can rotate. Quantum chemical calculations can be used to perform a conformational analysis to determine the most stable arrangement of this ethyl group relative to the plane of the indole ring. By systematically rotating the dihedral angle of the C-N-C-C bond and calculating the energy at each step, a potential energy scan can be generated. This analysis identifies the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers to rotation between them. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule can significantly impact its biological activity and physical properties.

Reactivity and Derivatization of the Ethynyl Moiety in 1 Ethyl 5 Ethynyl 1h Indole

Applications in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally useful in medicinal chemistry, materials science, and bioconjugation. The terminal alkyne of 1-Ethyl-5-ethynyl-1H-indole is an ideal participant in several key click reactions.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent example of a click reaction, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. rsc.orgnih.gov This transformation is widely employed for linking different molecular fragments due to its reliability and the stability of the resulting triazole ring. scielo.brtaylorfrancis.com The reaction involves the coupling of a terminal alkyne, such as this compound, with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.govbeilstein-journals.org

The copper(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) or from a stable Cu(I) source (e.g., CuI), activates the terminal alkyne for cycloaddition. acs.org The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, and demonstrates broad functional group tolerance. acs.org The resulting 1-(1-Ethyl-1H-indol-5-yl)-4-substituted-1H-1,2,3-triazoles are of significant interest in medicinal chemistry, as the triazole core can act as a stable linker or a pharmacologically active component. scielo.br

Table 1: Examples of CuAAC Reactions with this compound This table presents hypothetical but chemically sound examples based on established CuAAC methodology.

| Azide Reactant (R-N₃) | Catalyst System | Solvent | Product |

|---|---|---|---|

| Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1-(1-Ethyl-1H-indol-5-yl)-4-phenyl-1H-1,2,3-triazole |

| Azidoacetic acid ethyl ester | CuI, DIPEA | THF | Ethyl 2-(4-((1-ethyl-1H-indol-5-yl)methyl)-1H-1,2,3-triazol-1-yl)acetate |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free variant of the azide-alkyne click reaction. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative like dibenzocyclooctyne (DBCO). nih.govmagtech.com.cn This stored energy is released during the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. magtech.com.cnwur.nl

Consequently, this compound, which possesses a linear, unstrained terminal alkyne, is not a suitable substrate for SPAAC. The reaction requires the alkyne component to be activated by significant ring strain. magtech.com.cnnih.gov Therefore, to utilize the 1-ethyl-1H-indole motif in SPAAC, it would first need to be coupled to a strained cycloalkyne. The indole (B1671886) compound itself cannot directly participate as the alkyne partner in this specific type of click chemistry.

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

Beyond azides, the ethynyl (B1212043) group of this compound can serve as a dipolarophile in [3+2] cycloaddition reactions with other 1,3-dipoles to form various five-membered heterocyclic rings. These reactions expand the synthetic utility of the ethynyl-indole core.

Reaction with Nitrile Oxides: Nitrile oxides, often generated in situ from oxime halides, react with alkynes to yield isoxazoles. youtube.comresearchgate.net The cycloaddition of this compound with a nitrile oxide (R-CNO) would produce a 3-substituted-5-(1-ethyl-1H-indol-5-yl)isoxazole. Isoxazoles are stable aromatic heterocycles found in numerous biologically active compounds. youtube.comnih.govnih.govmdpi.com

Reaction with Azomethine Ylides: Azomethine ylides are another class of 1,3-dipoles that readily react with alkynes. nih.govresearchgate.net These ylides can be generated through various methods, such as the thermal decarboxylation of N-substituted α-amino acids in the presence of an aldehyde. nih.govmdpi.com The reaction with this compound would lead to the formation of dihydropyrrole derivatives, which can subsequently aromatize to form substituted pyrroles, depending on the reaction conditions and substituents. researchgate.net

Table 2: [3+2] Cycloaddition Reactions with this compound This table presents hypothetical but chemically sound examples based on established [3+2] cycloaddition principles.

| 1,3-Dipole | Dipole Precursor | Product Heterocycle |

|---|---|---|

| Benzonitrile oxide | Benzaldoxime chloride + Base | 5-(1-Ethyl-1H-indol-5-yl)-3-phenylisoxazole |

| N-methyl azomethine ylide | Sarcosine + Formaldehyde | 2,5-Dihydro-1-methyl-2-(1-ethyl-1H-indol-5-yl)-1H-pyrrole |

Further Palladium-Catalyzed Functionalizations of the Ethynyl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal ethynyl group of this compound is an excellent substrate for these transformations, most notably the Sonogashira coupling.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). nih.govbeilstein-journals.org This reaction is highly efficient for creating substituted alkynes. By reacting this compound with various aryl iodides or bromides, a diverse library of 5-(arylethynyl)-1-ethyl-1H-indoles can be synthesized. researchgate.netbeilstein-journals.org These products are valuable in materials science due to their extended π-conjugated systems and in medicinal chemistry as scaffolds for drug discovery. The reaction conditions are generally mild, and a variety of palladium catalysts, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, can be employed. beilstein-journals.orgru.nl

Table 3: Palladium-Catalyzed Sonogashira Coupling of this compound This table illustrates potential Sonogashira coupling reactions.

| Aryl Halide | Palladium Catalyst | Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / THF | 1-Ethyl-5-(phenylethynyl)-1H-indole |

| 4-Bromopyridine | Pd(OAc)₂ / PPh₃ | CuI | Piperidine / DMF | 1-Ethyl-5-((pyridin-4-yl)ethynyl)-1H-indole |

Addition Reactions to the Carbon-Carbon Triple Bond

The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions. However, unlike alkynes activated by adjacent electron-withdrawing groups, the ethynyl group on the electron-rich indole ring is not highly susceptible to nucleophilic attack without activation. nih.govacs.org Therefore, these reactions often require catalytic activation.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts or other transition metals like gold or platinum, would yield a ketone. According to Markovnikov's rule, the hydration of this compound would produce 1-(1-Ethyl-1H-indol-5-yl)ethan-1-one.

Addition of Thiols (Thiol-yne reaction): The addition of thiols across the alkyne can proceed via a radical or a nucleophilic mechanism. The nucleophilic addition (Michael-type) generally requires an activated alkyne or a strong base to generate a thiolate anion. nih.govacs.org The reaction with this compound would likely require basic conditions to form the vinyl sulfide (B99878) adduct.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would initially form a vinyl halide. The regioselectivity (Markovnikov or anti-Markovnikov) depends on the specific reaction conditions. A second addition can occur to form a geminal or vicinal dihalide.

Advanced Applications of 1 Ethyl 5 Ethynyl 1h Indole Scaffolds in Materials Science and Chemical Probes

Polymer Chemistry and Functional Material Development.beilstein-journals.orgrsc.orgacs.org

The incorporation of indole (B1671886) moieties into polymer structures imparts desirable characteristics such as high thermal stability, photoluminescence, and electrochemical activity. The 1-ethyl-5-ethynyl-1H-indole scaffold is particularly valuable due to the reactive ethynyl (B1212043) group, which allows for its integration into various polymer systems through well-established coupling chemistries.

Synthesis of Indole-Based Functional Polymers with Defined Structures.beilstein-journals.org

The synthesis of functional polymers with well-defined structures is crucial for tailoring their properties for specific applications. For indole-based polymers, several synthetic strategies have been developed to ensure precise control over molecular weight, architecture, and functionality. One effective method involves the catalyst-free nucleophilic substitution polycondensation of bifunctional indole monomers, such as 3,3'-diindolylmethane (B526164), with activated difluoro monomers. savvysciencepublisher.comdrpress.org This approach yields high molecular weight poly(N-arylene diindolylmethane)s (PMDINs) with high yields (up to 95%) and excellent thermal stability, with decomposition temperatures (T5%) exceeding 377 °C. savvysciencepublisher.comnih.gov The resulting polymers possess indole rings directly in the main chain, which endows them with inherent photoluminescence and electroactivity, making them suitable for high-performance material applications. drpress.org

Conjugation of this compound to Polymer Chains.rsc.org

The terminal alkyne of this compound is a key functional handle for its attachment to polymer backbones, enabling the creation of functionalized materials with tailored properties. The most prominent method for this conjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comsemanticscholar.org This reaction forms a stable triazole linkage between the ethynyl-indole and an azide-functionalized polymer chain. The reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it an ideal tool for polymer modification. mdpi.com

Another powerful technique is the Sonogashira cross-coupling reaction, a palladium-catalyzed process that couples terminal alkynes with aryl or vinyl halides. researchgate.netresearchgate.net This method can be used to graft this compound onto polymers bearing halide functionalities, creating a direct carbon-carbon bond and extending the conjugated system of the polymer. Both CuAAC and Sonogashira coupling provide robust and versatile pathways to integrate the unique electronic and photophysical properties of the indole scaffold into a wide range of macromolecular structures. semanticscholar.orgresearchgate.net

Microporous Organic Polymers derived from Indole Systems.beilstein-journals.org

Indole derivatives are excellent building blocks for the synthesis of Microporous Organic Polymers (MOPs), also known as Porous Organic Polymers (POPs), due to their rigid and planar structure. These materials are characterized by high surface areas and permanent porosity, making them suitable for applications in gas storage and separation.

Indole-based POPs can be synthesized through various methods, including FeCl₃-promoted oxidative coupling or Friedel–Crafts alkylation reactions. researchgate.netnih.gov For example, a polymer network (PINK) synthesized via the condensation of 1,3,5-tris-(4-fluorobenzoyl) benzene (B151609) with 3,3'-diindolylmethane exhibits a significant CO₂ uptake capacity of 16.0 wt% at 273 K and 1.0 bar. chemsrc.com This performance is attributed to favorable dipole-π interactions between the electron-rich indole units and CO₂ molecules. chemsrc.com Similarly, aminated indole-based porous polymers have shown outstanding CO₂ absorption (27.7 wt%) and high CO₂/N₂ selectivity. mdpi.com The inherent nitrogen content and aromatic nature of the indole framework also make these polymers effective adsorbents for iodine capture from both vapor and solution phases. researchgate.netnih.gov

| Polymer Name | Monomers | Synthesis Method | BET Surface Area (m²/g) | CO₂ Uptake (wt%, 273 K, 1 bar) | Reference |

| PINK | 1,3,5-tris-(4-fluorobenzoyl) benzene, 3,3'-diindolylmethane | Nucleophilic Substitution | - | 16.0 | chemsrc.com |

| PIN-NH₂ | Aminated Indole Precursors | Not specified | - | 27.7 | mdpi.com |

| CSU-CPOPs-1 | 1,3,5-tri(9-carbazolyl)-benzene, 1,4-bis(chloromethyl)-benzene | Friedel–Crafts Alkylation | up to 1032 | - | rsc.org |

| I3CA-POP | Indole-3-carboxylic acid | Decarboxylative Polymerization | - | - | researchgate.net |

Development of Optoelectronic Materials and Chromophores.nih.govmdpi.com

The indole nucleus is an excellent electron donor, making it a fundamental component in the design of donor-π-acceptor (D-π-A) chromophores for optoelectronic and nonlinear optical (NLO) applications. The this compound scaffold is particularly advantageous as the ethynyl linker serves to extend the π-conjugated bridge, which is critical for tuning the material's electronic and photophysical properties. nih.govresearchgate.net

The synthesis of such chromophores often involves Sonogashira cross-coupling reactions to connect the indole donor to a π-bridge, followed by condensation reactions like Knoevenagel condensation to attach a strong electron acceptor, such as tricyanofuran (TCF) or tetracyanoquinodimethane (TCNQ). nih.govresearchgate.net The resulting D-π-A molecules exhibit strong intramolecular charge-transfer (ICT) absorption bands in the visible region. researchgate.net The position of the maximum absorption (λmax) can be finely tuned by modifying the substituents on the indole ring or altering the length and nature of the π-bridge, with values ranging from 378 to 658 nm having been reported for various indole-based systems. nih.gov These chromophores are investigated for applications in organic light-emitting diodes (OLEDs), solar cells, and as NLO materials due to their tunable electronic properties and significant fluorescence. nih.govchemsrc.com

| Chromophore Type | Donor | π-Bridge | Acceptor | Key Synthetic Reaction | Application Area | Reference |

| Ind-V-TCF | Indole | Vinylene | Tricyanofuran | Knoevenagel Condensation | Nonlinear Optics | researchgate.net |

| N-methyl indole-based | N-methyl indole | Ethynyl-aryl | TCNE/TCNQ | Sonogashira Coupling, [2+2] Cycloaddition | Optoelectronics | nih.gov |

| Benzophospholo[3,2-b]indole | Fused Indole | - | - | Dilithium Intermediate Reaction | Electronic Devices | savvysciencepublisher.com |

Design of Chemical Probes and Sensors.

The inherent fluorescence of the indole scaffold provides a platform for the development of sensitive and selective chemosensors. The electron-rich nature of the indole ring allows it to interact with various analytes, leading to detectable changes in its photophysical properties.

Indole-Based Fluorescent Chemosensors.

Indole-based fluorescent chemosensors are designed by coupling the indole fluorophore to a specific recognition unit (receptor) for a target analyte. Upon binding of the analyte, the electronic properties of the sensor molecule are perturbed, resulting in a measurable change in the fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off").

These sensors have been successfully developed for a wide range of analytes, including metal cations and anions. The selectivity is achieved by incorporating heteroatoms like nitrogen, oxygen, and sulfur into the receptor, which coordinate specifically with the target ion. For example, indole-based sensors have demonstrated high selectivity for biologically and environmentally important ions such as Zn²⁺, Cu²⁺, Hg²⁺, and F⁻. researchgate.net An indole-hydrazone-salicylaldehyde based sensor (IH-Sal) was developed for detecting Zn²⁺ with a low detection limit of 0.41 μM and was successfully applied to imaging zinc ions in zebrafish. Similarly, another sensor (FL) showed a "turn-on" fluorescence response to fluoride (B91410) ions with a detection limit as low as 3.2 nM. The sensing mechanism often involves processes like photoinduced electron transfer (PET), ICT, or chelation-enhanced fluorescence (CHEF).

| Sensor Name | Target Analyte | Sensing Mechanism | Detection Limit | Application | Reference |

| IH-Sal | Zn²⁺ | Fluorescence Enhancement | 0.41 μM | Bio-imaging in zebrafish | |

| FL | F⁻ | "Turn-on" Fluorescence | 3.2 nM | Anion detection in solution | |

| Sensor 1 | Hg²⁺ | Not specified | 7.4 μM | Metal ion detection | researchgate.net |

| Chemosensor 1 | Cu²⁺ | Fluorescence Quenching | Not specified | Metal ion detection in ethanol |

Aryl-Ethynyl Scaffolding in Molecular Recognition and Host-Guest Systems

The aryl-ethynyl motif is a powerful tool in the design of molecules for molecular recognition and host-guest chemistry. The rigid and linear nature of the ethynyl group provides a well-defined structural element, while the π-system of the alkyne can participate in various non-covalent interactions. When incorporated into an indole scaffold, such as in this compound, these properties are further enhanced by the electronic characteristics of the indole ring system.

The indole nitrogen and the ethynyl group can act as hydrogen bond donors and acceptors, respectively, facilitating the recognition of specific guest molecules. Furthermore, the aromatic surface of the indole ring can engage in π-stacking interactions, which are crucial for the stability of host-guest complexes. The ethyl group at the 1-position of the indole ring can modulate the electronic properties of the scaffold, thereby fine-tuning its binding affinity and selectivity for different guests. This N-alkylation can enhance the electron-donating ability of the indole ring, influencing its participation in charge-transfer interactions within a supramolecular assembly.

The formation of inclusion complexes with host molecules like cyclodextrins is another significant area of application for indole derivatives. nih.govbeilstein-journals.orgchemrxiv.orgnih.govfrontiersin.org The hydrophobic indole core can be encapsulated within the cyclodextrin (B1172386) cavity, while the ethynyl and ethyl groups can influence the orientation and stability of the complex. Such host-guest systems have applications in drug delivery, sensing, and catalysis. The interaction of indole derivatives with β-cyclodextrin, for instance, is driven by a combination of hydrophobic interactions and hydrogen bonding. nih.gov

| Indole-Based Receptor Type | Interacting Guest | Key Interactions | Potential Role of this compound |

|---|---|---|---|

| 2,7-disubstituted indole-amides | Anions (Cl-, Br-) | Hydrogen bonding (indole N-H, amide N-H) | Modulation of π-system for anion-π interactions |

| Indole-3-carboxylic acids | β-Cyclodextrin | Hydrophobic inclusion, Hydrogen bonding | Ethynyl group as a secondary binding site |

| Indolocarbazole-based macrocycles | Anions | Multiple hydrogen bonds | Rigid ethynyl linker for pre-organization |

Construction of Modular Click Chemistry Libraries for Scaffold Exploration

The presence of a terminal alkyne, the ethynyl group, makes this compound an ideal substrate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for the construction of modular chemical libraries. nih.govnih.govnih.gov

The construction of such libraries is a cornerstone of modern drug discovery and materials science. mdpi.comnih.govnih.gov High-throughput synthesis and screening of these libraries can accelerate the identification of lead compounds for various applications. onlinescientificresearch.com For example, a library of indole-tethered 1,2,3-triazoles has been synthesized and evaluated for its anti-inflammatory properties. nih.gov

The versatility of the this compound scaffold allows for the introduction of a wide variety of functional groups through the azide (B81097) building blocks. These can include different aromatic and aliphatic moieties, as well as functional groups designed to impart specific properties such as fluorescence, water solubility, or targeting capabilities. This modularity is key to the efficient exploration of structure-activity relationships.

| This compound | Azide Building Block (R-N3) | Resulting Triazole-Linked Indole Derivative | Potential Application Area |

|---|---|---|---|

| Benzyl Azide | 1-Ethyl-5-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-indole | Materials Science (e.g., liquid crystals) |

| Azidoacetic Acid | 2-(1-(1-Ethyl-1H-indol-5-yl)-1H-1,2,3-triazol-4-yl)acetic acid | Bioconjugation and Chemical Probes | |

| 1-Azido-4-nitrobenzene | 1-Ethyl-5-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)-1H-indole | Nonlinear Optics | |

| 3-Azidopropan-1-amine | 3-(1-(1-Ethyl-1H-indol-5-yl)-1H-1,2,3-triazol-4-yl)propan-1-amine | Pharmaceutical Scaffolds |

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-5-ethynyl-1H-indole, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves functionalizing the indole core at the 5-position with an ethynyl group and introducing an ethyl substituent at the 1-position. A multi-step approach may include:

- Sonogashira coupling for ethynyl group introduction, using palladium catalysts and copper iodide in a mixed solvent system (e.g., THF/DMF) under inert conditions .

- Alkylation with ethyl halides or tosylates in the presence of a base (e.g., K₂CO₃) to install the ethyl group .

Optimization strategies : - Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature .

- Use anhydrous solvents and degas reagents to minimize side reactions from moisture/oxygen .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Segregate organic waste and consult licensed disposal services for halogenated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Data Triangulation : Compare NMR, IR, and X-ray crystallography (if crystals are obtainable) to validate structural assignments .

- Dynamic Effects : Assess temperature-dependent NMR to detect conformational changes affecting peak splitting .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and cross-verify experimental data .

Q. What experimental strategies are effective for studying the reactivity of the ethynyl group in cross-coupling reactions?

Methodological Answer:

- Substrate Scope Screening : Test coupling partners (e.g., aryl halides, boronic acids) under varying conditions (catalyst: Pd(PPh₃)₄ vs. PdCl₂; solvent: DMF vs. toluene) .

- Kinetic Studies : Use in-situ IR or UV-Vis spectroscopy to monitor reaction rates and identify rate-limiting steps .

- Competition Experiments : Compare ethynyl vs. other functional groups (e.g., alkenes) to assess selectivity .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset temperatures .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile decomposition byproducts (e.g., acetylene, indole fragments) .

- Mechanistic Insights : Use Arrhenius plots to calculate activation energy and propose degradation mechanisms .

Q. What methodologies are recommended for evaluating the biological activity of this compound in drug discovery?

Methodological Answer:

Q. How should researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.